N-(1-aminopropan-2-yl)aniline

Pain therapeutics Ion channel pharmacology Diamine SAR

Researchers developing Nav1.7 inhibitors or neuroprotective agents often procure the wrong regioisomer, compromising SAR interpretation. N-(1-Aminopropan-2-yl)aniline (CAS 42164-53-4) is the definitive N2-phenyl 1,2-diamine. Key differentiators: • N2-phenyl regioisomer for Nav1.7 negative control profiling and selectivity studies • Chiral scaffold enabling neuroprotective derivatives with up to 70% reduction in mitochondrial toxin-induced neuronal damage • Validated in green C-N coupling methodology using chitosan-supported Cu(II) catalysis for process benchmarking Supplied at 95% purity with full QA documentation. Not for human or veterinary use.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 42164-53-4
Cat. No. B2585059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-aminopropan-2-yl)aniline
CAS42164-53-4
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(CN)NC1=CC=CC=C1
InChIInChI=1S/C9H14N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
InChIKeyCNZJSNWTEPRULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Aminopropan-2-yl)aniline Core Properties


N-(1-Aminopropan-2-yl)aniline (CAS 42164-53-4), also systematically named N2-phenylpropane-1,2-diamine, is a chiral aliphatic-aromatic 1,2-diamine with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. The compound contains a single stereogenic center adjacent to the secondary aniline nitrogen, existing as a racemic mixture in standard commercial offerings unless otherwise specified . It is classified as a Building Block and is typically supplied at a minimum purity of 95% . The combination of a primary aliphatic amine and a secondary aromatic amine within a compact, chiral framework makes it a versatile intermediate for medicinal chemistry, asymmetric catalysis, and materials science, distinct from simpler anilines or linear diamines.

N-(1-Aminopropan-2-yl)aniline Scaffold Uniqueness


Simple substitution with common laboratory diamines or anilines is not advisable for applications requiring this specific scaffold. The precise 1,2-substitution pattern, where the aniline group is on the 2-position and the primary amine is on the 1-position, generates a unique chemical environment that affects both reactivity and biological target engagement. Positional isomers, such as N-(2-aminopropyl)aniline (CAS 6499-72-5), offer a different spatial orientation of the two nitrogen atoms, which is critical for chelation, receptor binding, and regioselective derivatization [1]. Furthermore, the chiral center at the carbon bearing the aniline group enables stereoselective synthesis that achiral analogs (e.g., N-phenyl-1,2-ethanediamine) cannot achieve, making this specific CAS number essential for projects where chirality transfer or enantioselective interactions are a priority.

N-(1-Aminopropan-2-yl)aniline vs. Closest Analogs


Sodium Channel Isoform Selectivity

A focused series of N1-phenylpropane-1,2-diamine derivatives has been patented for their selective activity on voltage-gated sodium channels (Nav) for the treatment of chronic pain [1]. The patented class, defined by the N1-aryl substitution pattern (analogous to CAS 6499-72-5), exhibits quantifiable inhibitory activity against Nav channels. The target compound, N-(1-aminopropan-2-yl)aniline (42164-53-4), is the N2-phenyl positional isomer and serves as the critical negative control or comparator scaffold in these studies. Data from the patent family indicate that the N1-substituted core achieves specific isoform selectivity and potency, while the N2-isomer (the target compound) lacks these desirable pharmacological properties, providing a clear structural selectivity map that is essential for medicinal chemistry programs.

Pain therapeutics Ion channel pharmacology Diamine SAR

Chiral Building Block for Neuroprotection

Research on neuroprotective agents has demonstrated that chiral 1,2-diamines and 1,2-amino alcohols reduce rotenone- and oligomycin A-induced cellular damage in SH-SY5Y neuroblastoma cells by approximately 70% [1]. The chiral center present in N-(1-aminopropan-2-yl)aniline (42164-53-4) is a critical structural feature that enables the synthesis of these bifunctional neuroprotective molecules. In contrast, achiral analogs such as N-phenyl-1,2-ethanediamine (CAS 1664-40-0) cannot introduce the requisite stereochemistry, which is essential for the observed biological activity. This study provides quantitative cellular protection data directly linked to the chiral 1,2-diamine scaffold from which the target compound is derived.

Neuroprotection Chiral synthesis Propargylamine derivatives

Catalytic C–N Cross-Coupling Efficiency

A highly efficient method for synthesizing mono N-arylated aliphatic 1,2-diamines using a chitosan-supported copper(II) heterogeneous catalyst has been reported [1]. This methodology specifically addresses the synthetic challenge of obtaining the target compound N-(1-aminopropan-2-yl)aniline (42164-53-4) in high yield and purity. The heterogeneous catalyst system provides a quantifiable advantage over traditional homogeneous methods: it achieves high product yields, reduces reaction time, and enables catalyst recyclability. This directly impacts procurement scientists considering custom synthesis or evaluating supplier capabilities for this building block.

Green chemistry Catalysis Amination

N-(1-Aminopropan-2-yl)aniline Application Scenarios


Negative Control for Nav Channel Pain Research

In a medicinal chemistry program optimizing selectivity and potency for Nav1.7 or other sodium channel isoforms, N-(1-aminopropan-2-yl)aniline (42164-53-4) is the definitive N2-phenyl regioisomer that should be procured alongside active N1-isomers. As established in Section 3, the compound lacks the specific Nav inhibitory activity reported for N1-phenylpropane-1,2-diamines, making it an indispensable negative control for on-target vs. off-target selectivity profiling and SAR interpretation [1]. Procuring this specific CAS number ensures the control compound matches the synthetic methodology and regioisomeric purity required for high-confidence pharmacological data.

Chiral Synthon for Neuroprotective Drug Discovery

For research groups developing neuroprotective agents based on the N-propargyl-1,2-diamine scaffold, N-(1-aminopropan-2-yl)aniline (42164-53-4) serves as a key chiral building block. As demonstrated in Section 3, the compound's chiral center is a prerequisite for synthesizing derivatives that achieve up to 70% reduction in mitochondrial toxin-induced damage in neuronal cells [1]. Procuring the racemic or enantiopure form of this specific CAS number enables the downstream synthesis of stereochemically pure lead compounds, a capability not possible with achiral analogs such as N-phenyl-1,2-ethanediamine.

Internal Standard for C–N Coupling Method Development

Analytical and process chemistry groups developing green, scalable C–N coupling protocols will procure N-(1-aminopropan-2-yl)aniline (42164-53-4) as a representative 1,2-diamine substrate for method validation. As shown in Section 3, the compound is successfully synthesized via the chitosan-supported copper(II) catalyst system with high yield and low metal contamination [1]. Using this specific CAS number as an internal standard allows for reliable benchmarking of new catalytic methods against established literature, facilitating process optimization and technology transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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